
(2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Molecular Structure Analysis
The molecular structure of indole derivatives is quite diverse, with the indole nucleus being a common feature. This nucleus is an important heterocyclic system that provides the skeleton to many compounds .
Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific derivative.
Scientific Research Applications
Structural and Molecular Analysis
- Compounds structurally related to (2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone have been synthesized and characterized, emphasizing the significance of heterocyclic compounds in pharmacological activities. For instance, cinnoline and pyrazole-based compounds show a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Bawa et al., 2010). Similarly, the synthesis and structural exploration of bioactive heterocycles have been highlighted, showcasing the potential of these compounds in drug discovery (Prasad et al., 2018).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of related compounds has been a subject of study to understand the stability and interactions of these molecules. For instance, a study on a chloropyridin-methoxy-methylphenyl compound analyzed the intermolecular hydrogen bonding and its contribution to molecular stability (Lakshminarayana et al., 2009). Another study involving an indolizine-pyridinoyl compound discussed the dihedral angles between rings and the absence of classical hydrogen bonds in the crystal structure, which are crucial for understanding the compound's physical properties (Kloubert et al., 2012).
Synthesis and Pharmacological Applications
- The synthesis of compounds with structural similarities to (2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone has been explored, showcasing their potential in pharmacological applications. For example, a study described the synthesis of pyridine derivatives and their in vitro antimicrobial activity, suggesting the therapeutic potential of these compounds (Patel et al., 2011). Another study focused on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, identifying them as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects in pain treatment models (Tsuno et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-18-7-3-5-9-22(18)23-11-12-25(28-27-23)29-15-13-20(14-16-29)26(31)30-19(2)17-21-8-4-6-10-24(21)30/h3-12,19-20H,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLUZUGOZRMCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

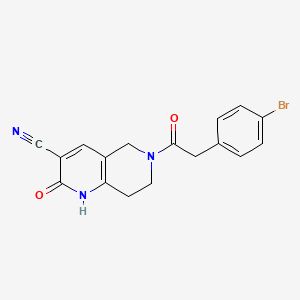
![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
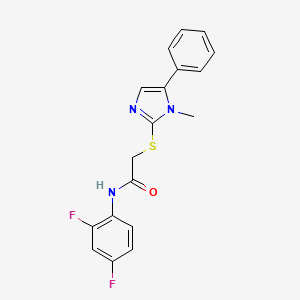
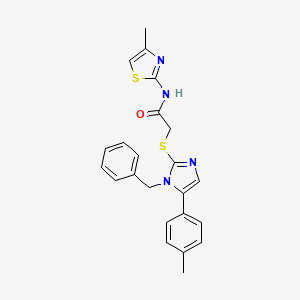
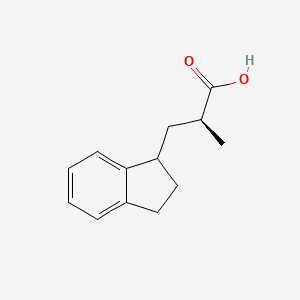
![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
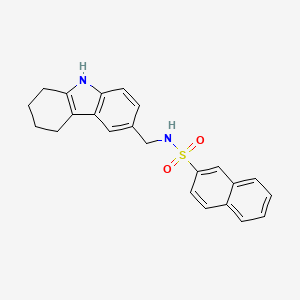
![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)
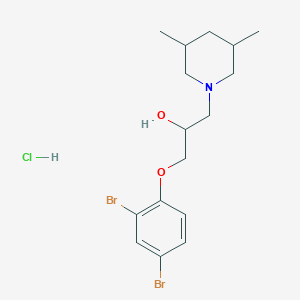
![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)